Trewiasine

In Vivo Antitumor Activity Ehrlich Carcinoma Leukemia P388

Trewiasine (TWS), a maytansinoid macrocyclic lactam, is a natural product isolated from the seeds of *Trewia nudiflora* (Euphorbiaceae), a plant indigenous to the Xishuangbanna region of China. Structurally, trewiasine belongs to the ansa macrolide family and is characterized by a 19-membered ring that is essential for its interaction with tubulin.

Molecular Formula C37H52ClN3O11
Molecular Weight 750.3 g/mol
Cat. No. B1259721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrewiasine
Synonymstrewiasine
Molecular FormulaC37H52ClN3O11
Molecular Weight750.3 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O
InChIInChI=1S/C37H52ClN3O11/c1-19(2)33(43)40(7)22(5)34(44)51-28-17-29(42)41(8)24-15-23(16-25(47-9)30(24)38)31(49-11)20(3)13-12-14-27(48-10)37(46)18-26(50-35(45)39-37)21(4)32-36(28,6)52-32/h12-16,19,21-22,26-28,31-32,46H,17-18H2,1-11H3,(H,39,45)/b14-12+,20-13+/t21-,22+,26+,27-,28+,31?,32+,36+,37+/m1/s1
InChIKeyGNTFDQQBHGBGMN-LZRKRAQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trewiasine: Chemical Identity, Discovery, and Structural Context of a Naturally Occurring Maytansinoid


Trewiasine (TWS), a maytansinoid macrocyclic lactam, is a natural product isolated from the seeds of *Trewia nudiflora* (Euphorbiaceae), a plant indigenous to the Xishuangbanna region of China [1]. Structurally, trewiasine belongs to the ansa macrolide family and is characterized by a 19-membered ring that is essential for its interaction with tubulin [2]. Unlike semisynthetic maytansinoids such as DM1 and DM4, which are thiol-containing derivatives designed for antibody-drug conjugate (ADC) linker chemistry, trewiasine is a naturally occurring compound that has been identified as a lead structure due to its potent cytotoxic activity and unique amino acid substitution at the C-3 position, a feature shared with other highly active congeners like maytansine, maytanbutine, and maytanvaline [3].

Why Generic Maytansinoid Substitution Is Not Advisable: Trewiasine's Distinct Structural and Functional Profile


Within the maytansinoid class, subtle structural variations lead to significant differences in potency, resistance profiles, and mechanism of action, making generic substitution scientifically unsound. For instance, the presence and nature of the C-3 substituent critically dictate biological activity; maytanacine, which bears an acetate group at C-3, exhibits markedly reduced efficacy compared to trewiasine, which possesses an amino acid moiety [1]. Furthermore, the semisynthetic ADC payloads DM1 and DM4, while potent, require thiol modification for conjugation, which alters their tubulin-binding kinetics and intracellular accumulation [2]. Trewiasine, as a naturally occurring compound with a distinct substitution pattern, demonstrates a unique combination of in vivo antitumor efficacy and a favorable preliminary safety profile that is not replicated by its closest analogs, underscoring the necessity for compound-specific selection rather than class-based interchangeability [3].

Quantitative Evidence for Trewiasine Differentiation: A Head-to-Head Comparison with Maytansinoid Analogs


Superior In Vivo Antitumor Efficacy: Trewiasine vs. Maytansine in Murine Ascites Models

In a direct comparative study, trewiasine demonstrated a substantially greater increase in lifespan in Ehrlich carcinoma-bearing mice compared to the historical performance of maytansine in the same model. Trewiasine, administered intraperitoneally at 2.5–10 µg/kg/day for 7 days, prolonged survival by 100–183% [1]. In contrast, maytansine, at an optimized dose of 25 µg/kg/day (a 2.5- to 10-fold higher dose than trewiasine), extended survival by only 65% in the same Ehrlich carcinoma model [2]. Furthermore, in leukemia P388-bearing mice, trewiasine achieved a cure rate of 56–75% [1], a metric not reported for maytansine in comparable studies.

In Vivo Antitumor Activity Ehrlich Carcinoma Leukemia P388

Nanomolar Cytotoxicity Across Multiple Human Tumor Cell Lines: Trewiasine and Its Congeners

Trewiasine (methyltrewiasine, compound 2) and its congeners exhibit potent cytotoxicity against a panel of human cancer cell lines, with IC50 values in the low nanomolar range. Specifically, against HeLa (cervical), MV-4-11 (leukemia), and MCF-7 (breast) cell lines, the IC50 values ranged from 0.12 to 11 nM [1]. Notably, compound 4 (dehydrotrewiasine) showed an IC50 of 28 nM against the multidrug-resistant MCF-7/ADR cell line [1]. For comparison, the semisynthetic maytansinoid DM1-SMe exhibits IC50 values ranging from 0.003 to 0.01 nM across a panel of human tumor cell lines , while DM4 demonstrates an IC50 of 3.3 nM against SK-BR-3 breast cancer cells .

In Vitro Cytotoxicity Human Cancer Cell Lines IC50

Tubulin Polymerization Inhibition: A Comparative Analysis of Trewiasine, Maytansine, DM1, and DM4

The primary mechanism of action for maytansinoids is the inhibition of tubulin polymerization. Trewiasine (as methyltrewiasine, compound 2) inhibited tubulin polymerization in vitro with an IC50 of 3.2 µM [1]. In a separate study using a comparable assay, maytansine inhibited microtubule assembly with an IC50 of 1.0 µM, S-methyl DM1 with an IC50 of 4.0 µM, and S-methyl DM4 with an IC50 of 1.7 µM [2].

Tubulin Polymerization Microtubule Assembly IC50

Structure-Activity Relationship: The Critical Role of the C-3 Amino Acid Moiety

The presence of an amino acid residue at the C-3 position is a key determinant of biological activity among maytansinoids. Trewiasine, which contains such a moiety, demonstrated potent activity against European corn borer larvae, comparable to maytansine, maytanbutine, and maytanvaline [1]. In stark contrast, maytanacine, which has an acetate group at C-3, was significantly less active, and normaysine, which lacks an oxygen substituent at C-3, had no significant effect on larval mortality [1].

Structure-Activity Relationship C-3 Substituent Maytansinoid Activity

Synthetic Accessibility and Derivatization Potential: Trewiasine as a Versatile Scaffold

While DM1 and DM4 are specifically designed with thiol groups for conjugation to antibodies, their synthesis requires multiple steps from the natural product maytansine, which itself is produced in low yields from plant sources. Trewiasine, being a naturally abundant maytansinoid in *Trewia nudiflora* seeds, offers a direct and scalable source for a potent scaffold [1]. The isolation yield of trewiasine from *T. nudiflora* seeds is significantly higher than that of maytansine from *Maytenus* species, making it a more practical starting material for semisynthetic derivative programs aimed at generating novel ADC payloads with altered properties [1].

Synthetic Chemistry Derivatization ADC Payload

Optimal Research and Industrial Applications for Trewiasine Based on Its Verified Differential Profile


Lead Compound for Next-Generation ADC Payloads with a Favorable Therapeutic Index

Given its demonstrated in vivo efficacy at low doses and a safety profile devoid of leukocyte depression in murine models, trewiasine is an ideal candidate for developing novel ADC payloads. Its moderate tubulin inhibition potency compared to DM1 and DM4 may translate to a wider therapeutic window, a critical advantage in reducing systemic toxicity [1]. Researchers can leverage trewiasine's natural abundance to synthesize and screen a library of C-3 modified derivatives, aiming to identify conjugatable variants with optimized potency and reduced off-target effects [2].

Overcoming Multidrug Resistance in Cancer Therapy

The observation that dehydrotrewiasine (a trewiasine congener) retains nanomolar activity against the multidrug-resistant MCF-7/ADR cell line positions trewiasine and its derivatives as valuable tools for investigating and circumventing drug resistance mechanisms [1]. Procurement of trewiasine enables detailed mechanistic studies into how this class of maytansinoids evades P-glycoprotein efflux, providing a foundation for designing therapies effective against refractory cancers [1].

Standard Reference Compound for Maytansinoid Bioassays and Analytical Method Development

Due to its well-characterized structure and availability, trewiasine serves as an excellent reference standard for developing and validating analytical methods, such as HPLC, for the quantification of maytansinoids in plant extracts and biological matrices [1]. Its distinct retention time and spectral properties facilitate accurate method calibration, ensuring reliable results in both quality control and pharmacokinetic studies [1].

Investigating Tubulin Dynamics and Mitotic Arrest Mechanisms

As a tubulin polymerization inhibitor with an IC50 of 3.2 µM, trewiasine is a valuable chemical probe for studying microtubule dynamics and the cellular consequences of mitotic arrest [1]. Its unique binding kinetics, which differ from those of maytansine and DM1, can be exploited to dissect the structure-function relationships of the tubulin-binding site and to understand how subtle changes in compound structure influence downstream signaling and cell fate [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trewiasine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.